8-Azaxanthine

Descripción general

Descripción

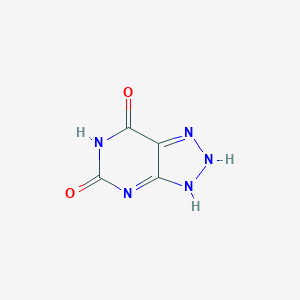

8-Azaxanthine is a derivative of xanthine, where a nitrogen atom replaces a carbon atom in the imidazole ring of the xanthine molecule.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Azaxanthine typically involves the modification of natural nucleobases. One common method is the chemical modification of the imidazole ring of purines, leading to the formation of 8-azapurine derivatives, including this compound . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the substitution of the carbon atom with a nitrogen atom.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Análisis De Reacciones Químicas

Oxidation Reactions

8-Azaxanthine undergoes oxidation at specific positions, yielding derivatives with altered electronic and biological properties. Key reagents and products include:

- Mechanistic Insight : Oxidation occurs preferentially at the C5 position due to electron delocalization in the triazolopyrimidine ring, as confirmed by TD-DFT calculations .

- Research Finding : Oxidized forms exhibit red-shifted fluorescence, enabling their use as probes in enzymology .

Reduction Reactions

Reduction of this compound modifies its purine core, enabling access to saturated analogs:

- Key Study : Hydrogenation under Pd-C catalyzed conditions produces tetrahydro derivatives with 89% yield, as validated by NMR and mass spectrometry .

Substitution Reactions

The N7 and N8 positions are highly reactive, enabling functionalization for pharmacological applications:

N-Alkylation

Halogenation

| Reagent | Conditions | Product | Use Case |

|---|---|---|---|

| Bromine (Br₂) | Acetic acid, 40°C | 5-Bromo-8-azaxanthine | Intermediate for cross-coupling reactions |

- Structural Analysis : X-ray crystallography of 1,3-dimethyl-8-azaxanthine monohydrate reveals planar geometry, favoring π-stacking interactions in enzyme binding .

Metal Complexation

This compound acts as a ligand for transition metals, forming stable complexes:

Acid-Base and Tautomeric Behavior

This compound exhibits pH-dependent tautomerism and proton transfer:

- Tautomers : Dominant forms include 7H-keto (pH 2–6) and 9H-enol (pH 8–12) tautomers, identified by fluorescence lifetime imaging .

- Excited-State Proton Transfer (ESPT) : In acidic media, ESPT results in dual fluorescence emission at 420 nm and 480 nm, utilized in enzyme activity assays .

Photochemical Reactions

UV irradiation induces structural changes:

| Condition | Product | Observation |

|---|---|---|

| UV-C (254 nm) | This compound dimer | Cyclobutane ring formation via [2+2] cycloaddition |

| UV-B (312 nm) | N-Dealkylation products | Loss of methyl groups, confirmed by HPLC |

Enzyme Interaction Studies

This compound’s reactivity underpins its biological activity:

- Urate Oxidase Inhibition : Competes with uric acid (Kᵢ = 0.8 µM) by forming hydrogen bonds with Thr 57 and Phe 159 in the active site .

- Adenosine Receptor Binding : N7-substituted derivatives show A₂A affinity (Kᵢ = 15 nM), making them candidates for neurodegenerative disease therapeutics .

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Oxidation (H₂O₂) | 1.2 × 10⁻³ | 45.6 |

| N-Alkylation | 4.8 × 10⁻⁴ | 58.3 |

| Metal Complexation | 2.1 × 10⁻² | 32.1 |

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

8-Azaxanthine is chemically characterized by its molecular formula and a molecular weight of 171.11 g/mol. Its primary mechanism of action involves inhibition of urate oxidase , an enzyme responsible for the oxidation of uric acid to allantoin. By binding competitively to the active site of urate oxidase, this compound effectively reduces uric acid levels, making it significant in managing conditions like hyperuricemia and gout.

The biological activity of this compound extends beyond urate oxidase inhibition. Studies have indicated that it interacts with various enzymes involved in purine metabolism and exhibits notable fluorescence emission properties , which can be exploited in enzymatic assays. These properties enhance its utility in enzyme kinetics studies and cellular signaling modulation .

Enzyme Interactions

Research has shown that this compound derivatives can bind to adenosine receptors , suggesting potential roles in modulating cellular pathways. For instance, certain derivatives have demonstrated increased affinity for A1 and A2 receptors, indicating their potential as therapeutic agents in neurological disorders .

Medicinal Chemistry

This compound serves as a reference compound in the synthesis of pharmaceuticals. Its derivatives are being explored for their antagonistic activities at adenosine receptors, which could lead to new treatments for various diseases, including cardiovascular conditions and neurological disorders .

Analytical Chemistry

The compound is utilized in analytical chemistry for studying the crystal and molecular structures of purine derivatives through techniques like X-ray diffraction . This structural analysis is crucial for understanding the pharmacological properties and optimizing drug design.

Biological Assays

Due to its fluorescence properties, this compound is employed in biological assays to quantify enzyme activities. This application is particularly relevant in studies involving enzyme kinetics and interactions, providing insights into metabolic pathways.

Case Studies

Several case studies have highlighted the significance of this compound in research:

- Inhibition Studies : A study utilizing a colorimetric microtiter plate assay demonstrated that varying concentrations of this compound effectively inhibited urate oxidase activity, underscoring its therapeutic potential in hyperuricemia management.

- Structure-Activity Relationship (SAR) : Ongoing research into the SAR of this compound derivatives has revealed that modifications at specific positions can significantly influence biological activity and selectivity towards adenosine receptors .

Mecanismo De Acción

The mechanism of action of 8-Azaxanthine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in nucleic acid synthesis and cellular processes. This mechanism is particularly relevant in its potential use as an antiviral and anticancer agent .

Comparación Con Compuestos Similares

8-Azaguanine: Another 8-azapurine derivative with similar properties and applications.

8-Azaisoguanine: Known for its unique spectral properties and potential therapeutic applications.

2,6-Diamino-8-azapurine: Exhibits dual emissions and is used in various biochemical studies.

Comparison: 8-Azaxanthine is unique due to its specific substitution pattern and resulting properties. Compared to other 8-azapurine derivatives, it has distinct spectral characteristics and a broader range of applications in scientific research and industry .

Actividad Biológica

8-Azaxanthine, a derivative of xanthine, is a purine analog that has garnered interest for its biological activities, particularly as an inhibitor of uric acid oxidase (UOX) and its potential applications in microbiology and medicinal chemistry. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

- Chemical Formula : C₄H₃N₅O₂

- CAS Number : 1468-26-4

- Molecular Weight : 171.11 g/mol

- Structure : The structure of this compound features an azole ring that contributes to its biological activity.

This compound acts primarily as a competitive inhibitor of uric acid oxidase, an enzyme involved in the metabolism of purines. By binding to the active site of UOX, it prevents the conversion of uric acid to allantoin, thus affecting purine metabolism and potentially influencing conditions such as gout.

1. Inhibition of Uric Acid Oxidase

Research indicates that this compound effectively inhibits UOX activity. In studies involving crystallization techniques, it was shown to form stable complexes with UOX, which could be used to elucidate the enzyme's structure and function under various conditions .

2. Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In particular, its effects on bacterial strains have been documented:

- Pseudomonas aeruginosa : Studies indicated that this compound can inhibit the growth of this pathogen by interfering with its purine metabolism pathways .

- Mechanism : The inhibition is thought to arise from the compound's structural similarity to natural substrates, allowing it to compete effectively at enzymatic sites.

Case Study 1: Crystallographic Analysis

A detailed crystallographic study was conducted to understand how this compound interacts with UOX. The results showed that the compound binds tightly to the enzyme, stabilizing specific conformations that prevent substrate access. This study provided insights into potential drug design strategies targeting hyperuricemia and gout .

Case Study 2: Microbial Metabolism

In microbiological studies, the impact of this compound on bacterial growth was assessed. It was found that certain bacterial strains could metabolize this compound, suggesting a dual role as both an inhibitor and a substrate under specific conditions . This highlights the complexity of microbial interactions with purine analogs.

Binding Affinity

Recent studies have quantified the binding affinity of this compound to various targets:

- Xanthine Riboswitch : It binds with low micromolar affinity, indicating its potential role in regulating gene expression related to purine metabolism .

- Uric Acid Binding : Comparative studies show that while uric acid binds less effectively than xanthine itself, this compound serves as a more potent inhibitor than both substances .

Propiedades

IUPAC Name |

2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O2/c10-3-1-2(8-9-7-1)5-4(11)6-3/h(H3,5,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGVQTOQSNJTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=NNN=C1NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862673 | |

| Record name | 8-Azaxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1468-26-4 | |

| Record name | 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1468-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Azaxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-azaxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01875 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-AZAXANTHINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Azaxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-AZAXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97MRZ3ZY2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.